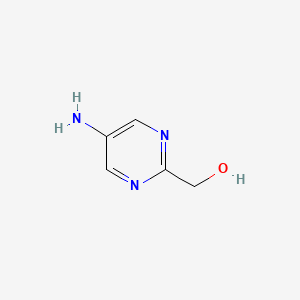

(5-Aminopyrimidin-2-yl)methanol

CAS No.:

Cat. No.: VC15854951

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3O |

|---|---|

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | (5-aminopyrimidin-2-yl)methanol |

| Standard InChI | InChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2 |

| Standard InChI Key | GARSQUKBOPVGKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=N1)CO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

(5-Aminopyrimidin-2-yl)methanol consists of a pyrimidine ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position. Its IUPAC name, (5-aminopyrimidin-2-yl)methanol, reflects this substitution pattern . The compound’s SMILES notation, NC1=CN=C(CO)N=C1, further clarifies its connectivity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 125.13 g/mol | |

| CAS Number (Free Base) | 1240594-54-0 | |

| CAS Number (HCl Salt) | 2704285-26-5 | |

| SMILES | NC1=CN=C(CO)N=C1 |

The hydrochloride salt form (CAS 2704285-26-5) has a molecular weight of 161.59 g/mol () , enhancing its solubility for experimental applications.

Synthesis and Analytical Characterization

Synthetic Pathways

Though detailed synthetic protocols are scarce, plausible routes involve:

-

Nucleophilic Amination: Introducing the amino group via substitution of a halogen or nitro group on the pyrimidine ring.

-

Hydroxymethylation: Adding a hydroxymethyl group through formylation followed by reduction .

The hydrochloride salt is synthesized by treating the free base with hydrochloric acid, as indicated by its molecular formula () .

Analytical Data

Mass Spectrometry: The molecular ion peak at m/z 125.13 confirms the free base’s molecular weight .

NMR Spectroscopy: Expected signals include:

-

A singlet for the hydroxymethyl proton ( 4.5–5.0 ppm).

| Compound | Target | Activity |

|---|---|---|

| (5-Aminopyrimidin-2-yl)methanol | Undetermined | Scaffold potential |

| 5-Fluorouracil | Thymidylate synthase | Anticancer |

| Trimethoprim | Dihydrofolate reductase | Antibacterial |

Research Applications

-

Antiviral Agents: Structural analogs have shown activity against viral polymerases.

-

Kinase Inhibitors: The pyrimidine core is common in kinase inhibitors, suggesting utility in cancer therapy .

| Supplier | Purity | Price (1g) | CAS Number |

|---|---|---|---|

| Advanced ChemBlocks | 97% | Inquire | 1240594-54-0 |

| CymitQuimica | 98% | €206 (50 mg) | 1240594-54-0 |

| Parchem | Not specified | Inquire | 1026194-47-7 |

Suppliers like Parchem and Aaron Chemicals LLC offer bulk quantities for industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume